benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
CAS No.: 124555-31-3
Cat. No.: VC2593993
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124555-31-3 |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | benzyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate |
| Standard InChI | InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+/m0/s1 |
| Standard InChI Key | BOLLUGKKOBOJGH-NWDGAFQWSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O |
| SMILES | C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | C1CC(CC1NC(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate belongs to the carbamate class of organic compounds, which are esters or salts derived from carbamic acid. This particular compound is distinguished by its unique stereochemistry at the cyclopentyl ring, which contributes significantly to its chemical behavior and potential biological activity. The compound features a benzyl group attached to the carbamate functionality, along with a hydroxycyclopentyl moiety that provides opportunities for hydrogen bonding and additional chemical modifications.
Basic Chemical Properties
The fundamental chemical characteristics of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 124555-31-3 / 1932090-03-3 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Physical Appearance | White to off-white solid |
| Storage Conditions | 2-8°C |
The compound is identifiable by multiple CAS registry numbers, including 124555-31-3 and 1932090-03-3 , which may reflect slight variations in the reporting of its structure or preparation methods across different chemical databases and manufacturers. The molecular formula C₁₃H₁₇NO₃ confirms the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions that define its structure .
Stereochemical Features
The "(1S,3R)-rel" designation in the compound name indicates specific stereochemistry at the cyclopentyl ring, with the hydroxyl group and the carbamate attachment positioned in a defined three-dimensional arrangement. This stereochemical configuration is crucial for its potential interactions with biological targets, as many receptor-ligand interactions are highly stereospecific. The relative stereochemistry suggests that the compound may exist as a racemate or as a specific enantiomer depending on the synthesis method employed.
Physical Properties and Characterization
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate presents as a white to off-white solid under standard conditions . This physical state facilitates its handling, storage, and application in various experimental settings. The compound's stability profile suggests storage at refrigerated temperatures (2-8°C) to maintain its integrity over extended periods .
Solubility and Partition Coefficients
Based on computational predictions for similar compounds, benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate likely demonstrates:
| Property | Predicted Value | Classification |
|---|---|---|
| Log P (Partition Coefficient) | 1.73 | Moderately lipophilic |
| Water Solubility | ~0.3-1.1 mg/ml | Soluble |
| GI Absorption | High | Favorable for oral bioavailability |
| BBB Permeation | Yes | Potential CNS activity |
The compound's balanced lipophilicity and hydrophilicity characteristics, as suggested by similar structures, may contribute to favorable pharmacokinetic properties if developed for medicinal applications . The hydroxyl group on the cyclopentyl ring likely enhances water solubility compared to similar structures lacking this polar functional group.
Spectroscopic Identification
Verification of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate's structure and purity typically involves spectroscopic analysis, primarily ¹H NMR spectroscopy . High-quality samples demonstrate a purity of ≥98.0% by NMR analysis, with spectral features consistent with the expected chemical structure . The compound's distinct functional groups create characteristic spectroscopic signatures that facilitate identification and quality control in laboratory settings.
Synthesis Methods and Approaches
The synthesis of benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate typically involves the reaction between benzyl chloroformate and (1S,3R)-3-hydroxycyclopentylamine under controlled conditions. This synthetic approach requires careful consideration of reaction parameters to achieve the desired stereochemistry and high yield.
Key Synthetic Routes
The primary synthetic pathway likely proceeds through the following general reaction:
(1S,3R)-3-hydroxycyclopentylamine + Benzyl chloroformate → Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate
This reaction typically requires:
-
An appropriate solvent system, often dichloromethane or acetonitrile
-
Base catalyst to neutralize the hydrogen chloride byproduct
-
Controlled temperature conditions to maintain stereochemical integrity
-
Purification steps to isolate the desired product
The starting material, (1S,3R)-3-hydroxycyclopentylamine, must be prepared with the correct stereochemistry to ensure the final product maintains the specified configuration at both stereocenters.
Alternative Synthetic Approaches
Alternative approaches might involve:
-
Protection/deprotection strategies if working with more complex starting materials
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Stereoselective reduction of corresponding ketone intermediates
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Ring-closing strategies from acyclic precursors
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Enzymatic resolutions to enhance stereochemical purity
Each synthetic route offers different advantages in terms of yield, scalability, and stereochemical control, with the optimal approach depending on laboratory resources and intended applications.
Chemical Reactivity and Stability
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate exhibits chemical behaviors typical of carbamate compounds while also demonstrating unique reactivity patterns associated with its specific structural features.
Reactivity Profile
The compound can participate in various chemical transformations:
| Reaction Type | Expected Outcome | Key Functional Group |
|---|---|---|
| Hydrolysis | Cleavage of carbamate bond | Carbamate group |
| Oxidation | Conversion of hydroxyl to ketone | Secondary alcohol |
| Reduction | Debenzylation, alcohol reduction | Benzyl group, hydroxyl group |
| Substitution | Hydroxyl group modification | Secondary alcohol |
The carbamate functional group demonstrates resistance to hydrolysis under neutral conditions but becomes susceptible under strongly acidic or basic environments. This controlled liability can be advantageous in pharmaceutical applications where prodrug strategies may be employed.
Stability Considerations
The compound exhibits good stability under standard laboratory conditions but requires consideration of the following factors:
-
pH sensitivity – carbamate functionality may hydrolyze under extreme pH conditions
-
Oxidation potential – the secondary alcohol may oxidize to a ketone in the presence of strong oxidizing agents
-
Light sensitivity – the aromatic benzyl group may contribute to photoreactivity
These stability parameters inform proper handling and storage protocols, especially when the compound is intended for research applications requiring high purity standards.
Comparison with Structurally Related Compounds
Benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate shares structural similarities with several related compounds, allowing for comparative analysis of their properties and potential applications.
Structural Analogues
Notable structural analogues include:
| Compound | CAS Number | Similarity Score | Key Structural Difference |
|---|---|---|---|
| Benzyl (3-hydroxycyclohexyl)carbamate | 955406-36-7 | 0.98 | 6-membered vs. 5-membered ring |
| Benzyl (trans-4-hydroxycyclohexyl)carbamate | 27489-63-0 | 0.96 | Position of hydroxyl group |
| Benzyl (cis-4-aminocyclohexyl)carbamate | 149423-70-1 | 0.91 | Amine vs. hydroxyl group |
| Benzyl (6-hydroxyhexyl)carbamate | 17996-12-2 | 0.89 | Acyclic vs. cyclic structure |
| Benzyl (5-hydroxypentyl)carbamate | 87905-98-4 | 0.89 | Acyclic vs. cyclic structure |
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